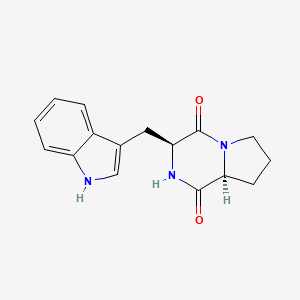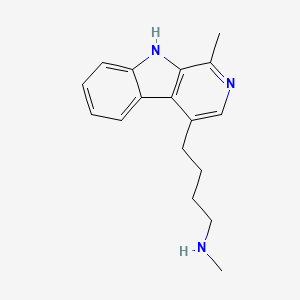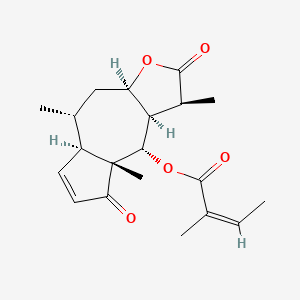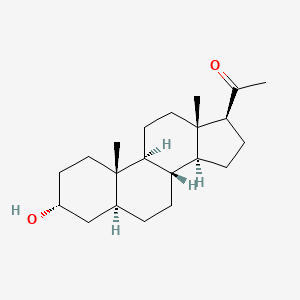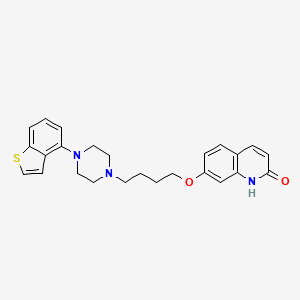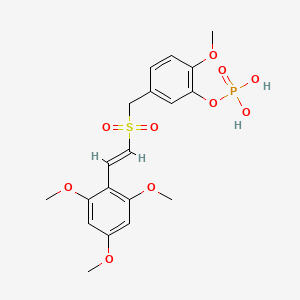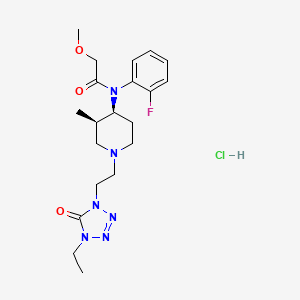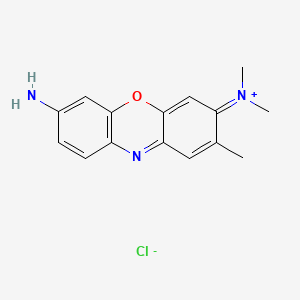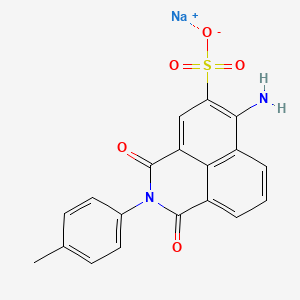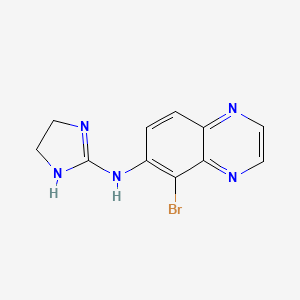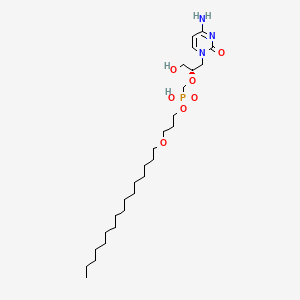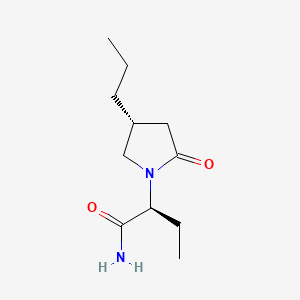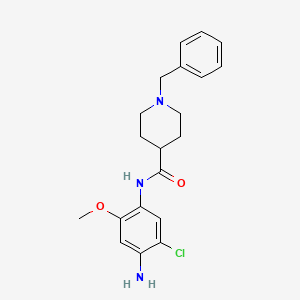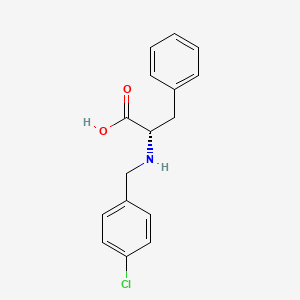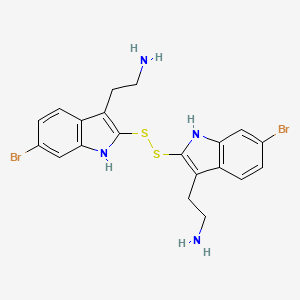
2,2'-Dithiobis[6-bromo-1H-indole-3-ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(BrMT)2 is a non-peptidic snail toxin and an activator of the Kv1.1 potassium ion channel.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
- 2,2'-Dithiobis[6-bromo-1H-indole-3-ethanamine, a marine bisindole alkaloid, has demonstrated anticancer properties in various tumor cell lines, attributable to the presence of a 3,3′-diindolylmethane scaffold. Alterations in its chemical structure into alkaloid-like derivatives have shown varied effects on biological activities, including apoptosis, primarily mediated through mitochondrial pathways. This research suggests its potential as a candidate for developing new derivatives with strong anticancer properties (Burattini et al., 2022).
- Additionally, a Bronsted acid-catalyzed bisindolization reaction involving this compound yielded biologically relevant bisindolyl ethanamine scaffolds. Preliminary pharmacological studies have shown some of these compounds to display cytotoxic activity in U937 cancer cells, indicating the compound's role in anticancer research (Mari et al., 2014).
Antimicrobial and Antibacterial Activity
- Synthesized derivatives of 2-(1H-indol-3-yl)-N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine, including the subject compound, exhibited in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against various fungal species (Kumbhare et al., 2013).
Inhibition of Protein Tyrosine Kinases
- Studies on 2,2'-diselenobis(1H-indoles) and their sulfur congeners, closely related to 2,2'-Dithiobis[6-bromo-1H-indole-3-ethanamine, have revealed their inhibitory activity against protein tyrosine kinases. This activity is vital in the context of cancer research, as these compounds have shown inhibitory effects on DNA, RNA, and protein synthesis at submicromolar concentrations, offering a mechanistic rationale for their use as potent inhibitors (Showalter et al., 1997).
Other Potential Applications
- Synthesis of various indole-derived thioureas, including derivatives of 2-(1H-indol-3-yl)ethanamine, has shown a range of antimicrobial and antifungal activities. Some of these compounds have demonstrated significant inhibition against Gram-positive cocci and have inhibited key bacterial enzymes, suggesting their utility in developing new antimicrobial agents (Sanna et al., 2018).
Eigenschaften
CAS-Nummer |
622011-16-9 |
|---|---|
Produktname |
2,2'-Dithiobis[6-bromo-1H-indole-3-ethanamine |
Molekularformel |
C20H20Br2N4S2 |
Molekulargewicht |
540.3 g/mol |
IUPAC-Name |
2-[2-[[3-(2-aminoethyl)-6-bromo-1H-indol-2-yl]disulfanyl]-6-bromo-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C20H20Br2N4S2/c21-11-1-3-13-15(5-7-23)19(25-17(13)9-11)27-28-20-16(6-8-24)14-4-2-12(22)10-18(14)26-20/h1-4,9-10,25-26H,5-8,23-24H2 |
InChI-Schlüssel |
UEAVXFIIBASFEK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Br)NC(=C2CCN)SSC3=C(C4=C(N3)C=C(C=C4)Br)CCN |
Kanonische SMILES |
C1=CC2=C(C=C1Br)NC(=C2CCN)SSC3=C(C4=C(N3)C=C(C=C4)Br)CCN |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
(BrMT)2, 6-Bromo-2-mercaptotryptamine dimer. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



